![molecular formula C17H14N2O B11854363 2-(3-Methylquinoxalin-2-yl)-1-phenylethanone CAS No. 51425-12-8](/img/structure/B11854363.png)
2-(3-Methylquinoxalin-2-yl)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylquinoxalin-2-yl)-1-phenylethanone is a compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound has a methyl group at the 3-position of the quinoxaline ring and a phenylethanone group at the 1-position. Quinoxaline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylquinoxalin-2-yl)-1-phenylethanone typically involves the condensation of 3-methylquinoxaline with a suitable phenylacetylating agent. One common method involves the reaction of 3-methylquinoxaline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylquinoxalin-2-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: 2-(3-Methylquinoxalin-2-yl)-1-phenylethanol.
Substitution: Various substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(3-Methylquinoxalin-2-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2, which play a crucial role in cellular proliferation and angiogenesis.
Pathways Involved: By inhibiting VEGFR-2, the compound can disrupt the signaling pathways that promote tumor growth and metastasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylquinoxaline-2-thiol: Another quinoxaline derivative with similar biological activities.
3-Methylquinoxalin-2(1H)-one: A related compound with potential anticancer properties.
Uniqueness
2-(3-Methylquinoxalin-2-yl)-1-phenylethanone stands out due to its specific substitution pattern, which enhances its ability to interact with molecular targets like VEGFR-2. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
51425-12-8 |
---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
2-(3-methylquinoxalin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C17H14N2O/c1-12-16(11-17(20)13-7-3-2-4-8-13)19-15-10-6-5-9-14(15)18-12/h2-10H,11H2,1H3 |
InChI-Schlüssel |
NGRYBHMEXRGSQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N=C1CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.